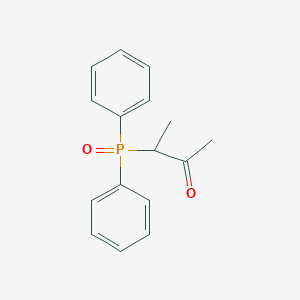
3-(Diphenylphosphoryl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diphenylphosphoryl)butan-2-one is an organic compound characterized by the presence of a phosphoryl group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphoryl)butan-2-one can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with a suitable precursor to form the desired product . Another method includes the reductive arylation of electron-deficient olefins using titanium trichloride and N,N-dimethylformamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diphenylphosphoryl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted butanones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(Diphenylphosphoryl)butan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and as an extractant for actinides and lanthanides
Mecanismo De Acción
The mechanism of action of 3-(Diphenylphosphoryl)butan-2-one involves its interaction with molecular targets through its phosphoryl group. This interaction can lead to the formation of stable complexes with metal ions, influencing various biochemical pathways. The compound’s ability to form such complexes makes it useful in extraction processes and as a catalyst in organic reactions .
Comparación Con Compuestos Similares
Similar Compounds
Butan-2-one: A simpler ketone without the phosphoryl group.
Diphenylphosphine oxide: Lacks the butanone backbone but contains the phosphoryl group.
Uniqueness
3-(Diphenylphosphoryl)butan-2-one is unique due to the combination of the butanone backbone and the diphenylphosphoryl group. This combination imparts distinct chemical properties, making it versatile for various applications in synthesis, extraction, and catalysis .
Propiedades
Número CAS |
71893-27-1 |
|---|---|
Fórmula molecular |
C16H17O2P |
Peso molecular |
272.28 g/mol |
Nombre IUPAC |
3-diphenylphosphorylbutan-2-one |
InChI |
InChI=1S/C16H17O2P/c1-13(17)14(2)19(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14H,1-2H3 |
Clave InChI |
HYJPOBPSILDXIH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



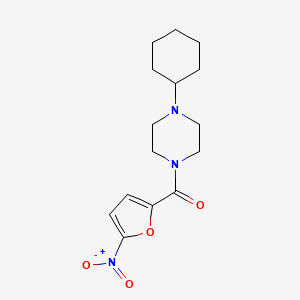
![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
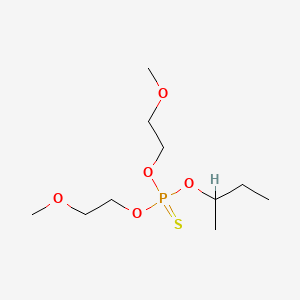
![1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine](/img/structure/B14476005.png)
![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)
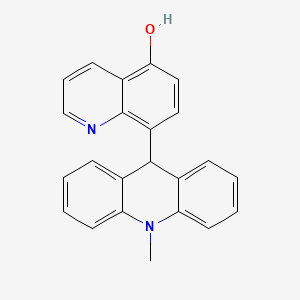


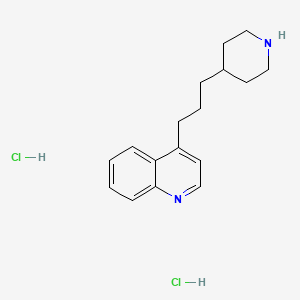
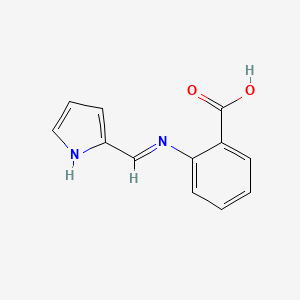
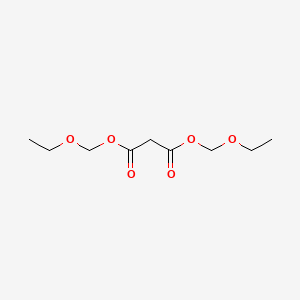
![2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane](/img/structure/B14476070.png)
